2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound known for its diverse applications in scientific research, particularly in chemistry and biology. This compound features a unique structure that combines a sulfonyl group, an indole ring, and a morpholinoethanone moiety, making it a subject of interest for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps:
Formation of 3,4-dichlorobenzylsulfonyl chloride: This is achieved by reacting 3,4-dichlorobenzyl chloride with chlorosulfonic acid under controlled conditions.
Indole Derivative Preparation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Coupling Reaction: The 3,4-dichlorobenzylsulfonyl chloride is then reacted with the indole derivative in the presence of a base such as triethylamine to form the sulfonyl-indole intermediate.
Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the morpholinoethanone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidized Indole Derivatives: Resulting from oxidation reactions.
Reduced Sulfonyl Compounds: Formed through reduction processes.
Substituted Morpholinoethanone Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies have explored its role in inhibiting specific enzymes or receptors, which could lead to new treatments for diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It is also investigated for its potential use in agrochemicals and as a component in high-performance polymers.
Mechanism of Action
The mechanism of action of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound.
Indole-3-carbinol: Shares the indole ring structure but lacks the sulfonyl and morpholinoethanone groups.
Morpholinoethanone derivatives: Compounds with similar morpholinoethanone moieties but different substituents.
Uniqueness
What sets 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c22-17-6-5-15(11-18(17)23)14-30(27,28)20-12-25(19-4-2-1-3-16(19)20)13-21(26)24-7-9-29-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOMOYDUHNORFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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